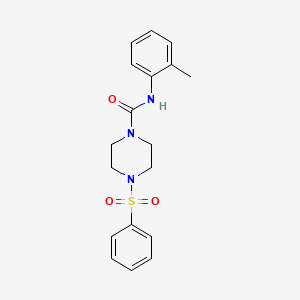

N-(2-甲基苯基)-4-(苯磺酰基)-1-哌嗪甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide belongs to a class of compounds featuring a piperazine core, often modified with various substituents that impart distinct chemical and physical properties. Piperazine derivatives are of significant interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

Piperazine derivatives, including those similar to N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, are typically synthesized via reactions involving piperazine and various sulfonyl chlorides or other functional groups. For instance, the synthesis and structure-activity relationships of M(2)-selective muscarinic receptor ligands based on the 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(1-aroyl-4-piperidinyl)-piperazine skeleton are described, indicating the versatility of such structures (McCombie et al., 2002).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with various substituents affecting the overall molecular conformation and properties. For example, the crystal structure of 4-Phenyl-piperazine-1-sulfonamide, a related compound, was determined to exhibit layers of polar regions linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions (Berredjem et al., 2010).

Chemical Reactions and Properties

Piperazine derivatives, including N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, can undergo various chemical reactions based on the functional groups attached. For example, hyperbranched polymers were synthesized from 1-(2-aminoethyl)piperazine, indicating the reactivity of piperazine derivatives in polymer formation (Yan & Gao, 2000).

科学研究应用

不对称催化

N-(2-甲基苯基)-4-(苯磺酰基)-1-哌嗪甲酰胺衍生物因其在不对称催化中的潜力而受到探索。例如,源自 l-哌嗪-2-羧酸的 N-甲酰胺表现出高不对称选择性,可作为路易斯碱催化剂用于三氯硅烷与 N-芳基亚胺的氢化硅烷化反应。N4 上的芳基磺酰基对于实现高不对称选择性至关重要,对于包括芳香族和脂肪族酮亚胺在内的广泛底物,分离产率高达 99%,不对称选择性高达 97% (周宇旺等,2006)。

哌嗪的磺甲基化

研究还深入探讨了哌嗪和聚氮杂大环的磺甲基化,表明了混合侧链大环螯合物的合成途径。该过程在不同 pH 值的水性介质中进行,结果表明引入的甲磺酸根基团的数量在很大程度上取决于 pH,突出了哌嗪类化合物在创建复杂分子结构方面的化学多功能性和反应性 (J van Westrenen & A D Sherry,1992)。

超支化聚合物

在超支化聚合物的开发中,1-(2-氨基乙基)哌嗪已用于通过与二乙烯基砜的多聚加成来制备超支化聚砜胺。这一策略突出了 N-(2-甲基苯基)-4-(苯磺酰基)-1-哌嗪甲酰胺衍生物在聚合物化学中的应用,提供了在水和各种有机溶剂中的溶解性,并提供了聚合机理的见解 (严冬 & 晁高,2000)。

新型磺化纳滤膜

对用于染料处理的磺化纳滤膜的研究利用了新型磺化芳香族二胺单体,通过提高表面亲水性而增加了水通量,同时不影响染料截留率。这一应用突出了 N-(2-甲基苯基)-4-(苯磺酰基)-1-哌嗪甲酰胺衍生物在环境科学与工程中的潜力,特别是在染料溶液的处理中 (刘洋等,2012)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-(benzenesulfonyl)-N-(2-methylphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-15-7-5-6-10-17(15)19-18(22)20-11-13-21(14-12-20)25(23,24)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVXEVFDIILJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzenesulfonyl)-N-(2-methylphenyl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501696.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B5501707.png)

![2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501709.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)